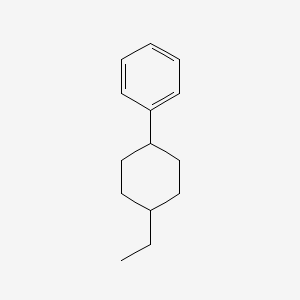

(4-Ethylcyclohexyl)benzene

Description

The fusion of an aliphatic cyclohexane (B81311) ring with an aromatic benzene (B151609) ring creates the cyclohexyl-benzene scaffold, a core structure that has proven to be a versatile building block in organic chemistry. Its unique combination of a flexible, three-dimensional saturated ring and a rigid, planar aromatic system imparts specific physicochemical properties that are exploited in various scientific and industrial fields. Derivatives, such as (4-Ethylcyclohexyl)benzene, are significant as intermediates in organic synthesis and as key components in advanced materials.

The journey of cyclohexyl-benzene derivatives is intrinsically linked to the history of their constituent parts. Benzene (C₆H₆), a planar aromatic hydrocarbon, was first isolated by Michael Faraday in 1825. Its structure and reactivity became a central topic of study in 19th-century organic chemistry. The parent compound of the series, cyclohexylbenzene (B7769038), was first synthesized in 1899.

Early methods for creating the phenylcyclohexane (B48628) structure included the Friedel-Crafts alkylation of benzene with a cyclohexyl halide. Over time, more refined and efficient synthesis routes were developed. These include the acid-catalyzed alkylation of benzene using cyclohexene (B86901) and the catalytic hydrogenation of biphenyl, where one of the two phenyl rings is saturated to form the cyclohexane ring. This latter method became particularly important for producing phenylcyclohexane with high selectivity, avoiding the formation of by-products like bicyclohexyl, which complicates purification. These foundational synthetic strategies paved the way for the creation of a wide array of substituted derivatives, including this compound, allowing for the fine-tuning of molecular properties for specific applications.

The academic and industrial relevance of this compound and its analogues is most prominent in the field of materials science, particularly in the development of liquid crystals. Alkyl-substituted phenylcyclohexanes are crucial components in many nematic liquid crystal mixtures used for twisted nematic (TN) and active matrix (AM) liquid crystal displays (LCDs). The specific substitution pattern on both the cyclohexyl and phenyl rings significantly influences the material's properties, such as its viscosity, dielectric anisotropy (Δε), and optical anisotropy (Δn).

For instance, compounds like 4-(trans-4-Ethylcyclohexyl)benzonitrile are widely used mesogens (liquid crystal molecules). Research has shown that the trans-configuration of the substituents on the cyclohexane ring is critical for achieving the desired rod-like molecular shape necessary for liquid crystalline phases. The ethyl group, along with other alkyl chains, helps to modulate the melting point and clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) of the mixture.

Furthermore, more complex derivatives based on the (4-ethylcyclohexyl)phenyl scaffold are continually being synthesized and studied. Fluorinated versions, such as 1-[4-(4-ethylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene and 4-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-2-fluoro-1-(trifluoromethoxy)benzene, are investigated to optimize properties like voltage threshold and miscibility for advanced display applications. promisechemical.com

Beyond liquid crystals, the this compound motif serves as a key structural intermediate in medicinal chemistry. For example, (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone has been identified as a crucial precursor in the synthesis of novel C-glucoside SGLT2 inhibitors, a class of drugs used in the management of diabetes. chem960.com This highlights the scaffold's utility as a foundational piece for constructing more complex, biologically active molecules.

This compound is classified as an alkyl-substituted phenylcyclohexane. This classification is based on its molecular architecture, which consists of three primary components:

A phenyl group : A derivative of benzene (C₆H₅-).

A cyclohexane ring : A six-membered saturated aliphatic ring.

An ethyl group : A two-carbon alkyl substituent (-CH₂CH₃).

The nomenclature "4-Ethylcyclohexyl" specifies that the ethyl group is attached to the fourth carbon of the cyclohexane ring, relative to the point of attachment of the phenyl group. The most stable stereoisomer is the trans-isomer, where the phenyl and ethyl groups are on opposite sides of the cyclohexane ring's plane, minimizing steric hindrance.

The conformation of the cyclohexane ring is a critical aspect of the molecule's three-dimensional structure. To minimize angular and torsional strain, the cyclohexane ring adopts a non-planar chair conformation . chem960.com In this arrangement, the substituents can occupy one of two positions: axial (perpendicular to the ring's approximate plane) or equatorial (in the approximate plane of the ring). To achieve maximum thermodynamic stability, bulky substituents like the phenyl and ethyl groups preferentially occupy the equatorial positions. This orientation reduces unfavorable steric interactions that would occur if they were in the more crowded axial positions. X-ray diffraction studies of related compounds confirm that the cyclohexane ring adopts a chair conformation, with the plane of the cyclohexane ring being significantly angled relative to the plane of the benzene ring. chem960.com

Data Tables

Illustrative Physicochemical Properties of a this compound Derivative

| Property | Value |

| Molecular Formula | C₁₅H₁₉N |

| Molecular Weight | 213.32 g/mol |

| Boiling Point | 336.8 ± 21.0 °C at 760 mmHg |

| Melting Point | 40.0 to 44.0 °C |

| Density | 0.99 g/cm³ |

| Refractive Index | 1.532 |

| XLogP3 | 4.4 |

Note: Data corresponds to 4-(trans-4-Ethylcyclohexyl)benzonitrile (CAS No: 72928-54-2).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKUBRNOEZWDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544897 | |

| Record name | (4-Ethylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100558-60-9 | |

| Record name | (4-Ethylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, (trans-4-ethylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 4 Ethylcyclohexyl Benzene and Its Derivatives

Primary Synthetic Routes to the (4-Ethylcyclohexyl)benzene Core Structure

The construction of the fundamental this compound framework is most commonly achieved through electrophilic aromatic substitution reactions, particularly Friedel-Crafts alkylation.

Friedel-Crafts alkylation is a primary method for synthesizing the this compound core. This reaction typically involves the alkylation of benzene (B151609) with a suitable cyclohexyl-containing electrophile. One common approach is the reaction of 4-ethylcyclohexanol with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or hydrogen fluoride (HF). The reaction proceeds through the formation of a carbocation intermediate from the alcohol, which then attacks the benzene ring.

Another variation involves the use of 4-ethylcyclohexyl chloride as the alkylating agent with a Lewis acid catalyst. The choice of catalyst is crucial and can influence the yield and selectivity of the reaction, minimizing side reactions such as polysubstitution and rearrangement.

| Catalyst System | Reactants | Typical Conditions | Reference |

| AlCl₃ | Benzene, 4-Ethylcyclohexanol | Anhydrous, low temperature | General Friedel-Crafts |

| HF | Benzene, 4-Ethylcyclohexanol | Anhydrous, controlled temperature | General Friedel-Crafts |

| FeCl₃ | Benzene, 4-Ethylcyclohexyl chloride | Anhydrous | General Friedel-Crafts |

While Friedel-Crafts alkylation is prevalent, alternative methods exist to form the C-C bond between the cyclohexyl and phenyl rings. These can include transition-metal-catalyzed cross-coupling reactions. For instance, a Grignard reagent derived from a halogenated cyclohexane (B81311) could be coupled with a halogenated benzene derivative in the presence of a suitable catalyst, such as a nickel or palladium complex. These methods can sometimes offer better control over regioselectivity.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is critical for their application in liquid crystals, as the terminal groups on the benzene ring significantly influence the mesomorphic properties.

Halogenation of the this compound core is a common strategy. Direct electrophilic halogenation of the aromatic ring can introduce chlorine or bromine atoms. For the introduction of fluorine, direct fluorination is often too reactive and difficult to control. Therefore, indirect methods are typically employed. One such method is the Schiemann reaction, where an amino group on the benzene ring is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like fluoroboric acid (HBF₄).

The introduction of nitrogen-containing groups is another key functionalization. The nitrile group (-CN) is a particularly important substituent in liquid crystal chemistry due to its strong dipole moment. It is often introduced via the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt and then treated with a cyanide salt, typically cuprous cyanide (CuCN).

The synthesis of derivatives containing heterocyclic rings like pyrimidine is more complex. It often involves building the pyrimidine ring from a suitably functionalized this compound precursor. For example, a benzaldehyde derivative can be condensed with a compound like 1,3-diaminopropane in the presence of an oxidizing agent to form the dihydropyrimidine ring, which is then oxidized to the pyrimidine.

Ether and ester derivatives are also widely synthesized. Ethers are commonly prepared via the Williamson ether synthesis, where a phenoxide, generated from a hydroxy-(4-ethylcyclohexyl)benzene derivative, is reacted with an alkyl halide.

Ester derivatives are of significant importance in liquid crystal synthesis. These are typically formed by the esterification of a carboxylic acid derivative of this compound with an alcohol, or conversely, by reacting a hydroxy-(4-ethylcyclohexyl)benzene with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride (B1165640). The reaction is often catalyzed by a strong acid. The resulting ester linkage is a common structural motif in many commercial liquid crystal mixtures.

| Derivative Type | Synthetic Method | Key Reagents |

| Fluorinated | Schiemann Reaction | NaNO₂, HCl, HBF₄ |

| Nitrile | Sandmeyer Reaction | NaNO₂, HCl, CuCN |

| Ester | Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst |

Stereoselective Synthesis and Isomer Control for (4-Ethylcyclohexyl)cyclohexyl-benzene Systems

The control of stereoisomerism, particularly achieving a high proportion of the trans isomer in 1,4-disubstituted cyclohexane rings, is a critical aspect of synthesizing liquid crystals based on (4-Ethylcyclohexyl)cyclohexyl-benzene systems. The linear geometry of the trans isomer is essential for the formation of stable liquid crystalline phases. Several strategies have been developed to control the cis/trans isomer ratio, ranging from catalytic hydrogenation conditions to post-synthetic isomerization.

A common synthetic route to related 4-substituted cyclohexylamines involves the hydrogenation of a corresponding aromatic precursor. This process typically yields a mixture of cis and trans isomers. To obtain the desired trans isomer in high purity, a dynamic isomerization process can be employed. One advanced method utilizes a single transaminase enzyme. This biocatalytic approach can convert a diastereomeric mixture of cis/trans 4-substituted cyclohexane-1-amines into the thermodynamically more stable trans diastereomer. nih.gov This process operates through a selective deamination of the cis-isomer to a ketone intermediate, which then undergoes a thermodynamically controlled, enzyme-catalyzed amination to preferentially form the trans-amine. nih.gov This enzymatic method offers a highly selective and environmentally benign route to the desired stereoisomer.

Another strategy for isomer control involves chemical isomerization. For instance, in the synthesis of trans-4-hydroxycyclohexanecarboxylic acid, a related liquid crystal precursor, an initial hydrogenation of p-hydroxybenzoic acid yields a mixture of cis and trans isomers. This mixture can then be subjected to an isomerization reaction using a sodium alkoxide catalyst in a suitable solvent, such as methanol. This process effectively converts the cis isomer to the more stable trans form, achieving a trans content of over 90%. Subsequent recrystallization can further purify the trans isomer.

The following table summarizes the key aspects of these stereoselective control methods:

| Method | Catalyst/Reagent | Key Principle | Advantage |

| Enzymatic Dynamic Isomerization | Transaminase | Selective deamination of the cis isomer to a ketone intermediate, followed by thermodynamically controlled amination to the trans isomer. | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Chemical Isomerization | Sodium Alkoxide | Base-catalyzed equilibration of the cis/trans mixture to favor the thermodynamically more stable trans isomer. | Effective for achieving high trans ratios, applicable to various functional groups. |

Advanced Synthetic Techniques and Process Optimization in Academic Synthesis

The academic synthesis of this compound derivatives often focuses on developing efficient and versatile routes that allow for the preparation of a range of analogues for structure-property relationship studies. Advanced synthetic techniques aim to streamline the synthesis, improve yields, and enhance purity.

A plausible synthetic route to a (4-Ethylcyclohexyl)cyclohexyl-benzene system, by analogy to the synthesis of similar liquid crystal structures like trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane, would involve a multi-step sequence. prepchem.com For example, a key intermediate could be a p-substituted acetophenone derivative, which can be elaborated through a series of reactions including conversion to a carboxylic acid, then to a benzamide, and finally to the target molecule. prepchem.com

Process optimization in this context involves the careful selection of catalysts, reaction conditions, and purification methods to maximize the yield and purity of the final product. For instance, in the synthesis of 4-alkyl-4'-cyanobiphenyls, a related class of liquid crystals, a "one-pot" parallel synthesis technique has been developed. researchgate.net This approach allows for the simultaneous synthesis of several homologues, significantly accelerating the discovery of new liquid crystal materials. researchgate.net Such a technique could be adapted for the synthesis of this compound derivatives, enabling the rapid screening of a library of compounds with varying alkyl chain lengths.

The table below outlines a hypothetical, optimized synthetic approach for a (4-Ethylcyclohexyl)cyclohexyl-benzene derivative, drawing on established methodologies for related liquid crystals.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, in a non-polar solvent. | Introduction of an acetyl group to a bicyclohexyl precursor. |

| 2 | Catalytic Hydrogenation | H₂, Pd/C catalyst, under pressure. | Reduction of the aromatic ring to a cyclohexane ring and saturation of the ketone to an alcohol. |

| 3 | Oxidation | Jones reagent (CrO₃/H₂SO₄) or other suitable oxidant. | Oxidation of the secondary alcohol to a ketone. |

| 4 | Wittig Reaction | Ethyltriphenylphosphonium bromide, strong base (e.g., n-BuLi). | Conversion of the ketone to an ethylidene group. |

| 5 | Catalytic Hydrogenation | H₂, PtO₂ (Adam's catalyst). | Reduction of the double bond to an ethyl group and ensuring the desired stereochemistry of the cyclohexane rings. |

| 6 | Isomerization (if necessary) | Base or acid catalyst. | Conversion of any remaining cis isomers to the desired trans isomers. |

This optimized pathway incorporates established reactions with a focus on achieving the desired molecular architecture. The final purification would likely involve column chromatography and recrystallization to isolate the high-purity liquid crystalline material.

Advanced Spectroscopic and Structural Characterization of 4 Ethylcyclohexyl Benzene Analogues

Vibrational Spectroscopy Studies (FT-IR, Raman Spectroscopy)mdpi.combenchchem.combhu.ac.inuomustansiriyah.edu.iq

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for investigating the molecular structure of (4-Ethylcyclohexyl)benzene analogues. mdpi.commt.com These techniques probe the vibrational modes of a molecule, which are sensitive to the types of chemical bonds present and their geometric arrangement. mt.comspectroscopyonline.com While FT-IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a vibration, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in the polarizability of the molecule's electron cloud. mt.comfaccts.de Consequently, these two methods often provide complementary information.

Analysis of Characteristic Group Vibrationsbhu.ac.in

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands or scattering peaks to the vibrations of its constituent functional groups. uomustansiriyah.edu.iq The molecule consists of three main parts: a para-substituted benzene (B151609) ring, a cyclohexane (B81311) ring, and an ethyl group.

Key characteristic vibrations include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the region of 3100-3000 cm⁻¹. acenet.edu

Aliphatic C-H Stretching: The C-H bonds of the cyclohexyl and ethyl groups exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. uomustansiriyah.edu.iq Specifically, the methyl (CH₃) group shows a distinct asymmetric stretch near 2960 cm⁻¹ and a symmetric stretch around 2870 cm⁻¹. uomustansiriyah.edu.iq

Benzene Ring C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to characteristic bands in the 1600-1450 cm⁻¹ region. acenet.edu

CH₂ and CH₃ Bending: The scissoring (bending) vibration of methylene (B1212753) (CH₂) groups is typically observed around 1465 cm⁻¹, while the asymmetric bending of methyl (CH₃) groups occurs near 1450 cm⁻¹. uomustansiriyah.edu.iq

Para-Substitution Pattern: The out-of-plane C-H bending vibrations of the benzene ring are highly indicative of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 850-800 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring | acenet.edu |

| Aliphatic C-H Stretch | 3000 - 2850 | Cyclohexyl & Ethyl Groups | uomustansiriyah.edu.iq |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring | acenet.edu |

| CH₂ Scissoring | ~1465 | Cyclohexyl & Ethyl Groups | uomustansiriyah.edu.iq |

| Para-Substitution C-H Bend | 850 - 800 | Benzene Ring |

Correlation of Vibrational Modes with Molecular Conformationmdpi.comuomustansiriyah.edu.iq

Vibrational spectroscopy is particularly useful for studying the conformational isomers of molecules like this compound. nih.gov The cyclohexane ring typically adopts a chair conformation, and the ethyl group can exist in different rotational states. The orientation of the ethylcyclohexyl group relative to the benzene ring (e.g., equatorial versus axial substitution) can lead to distinct vibrational frequencies, especially in the low-frequency "fingerprint" region (< 1400 cm⁻¹). uomustansiriyah.edu.iq

Studies on similar molecules, such as ethylbenzene (B125841), have shown that different conformers can coexist in liquid and amorphous states, while typically only the most stable conformer is present in the crystalline phase. nih.gov By comparing experimental spectra with those calculated for different possible conformations using methods like Density Functional Theory (DFT), the most probable molecular geometries can be identified. mdpi.commdpi.combohrium.com Changes in temperature or phase can alter the equilibrium between conformers, which is reflected as changes in the relative intensities of their corresponding vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Analysis of Proton Environments and Coupling Patternssavemyexams.com

The ¹H NMR spectrum of this compound provides a wealth of information based on chemical shifts, signal integration, and spin-spin splitting patterns. docbrown.infolibretexts.org The molecule has several distinct sets of non-equivalent protons.

Aromatic Protons: The four protons on the para-substituted benzene ring are chemically non-equivalent due to the substituent, but symmetry results in two sets of equivalent protons. They typically appear as a pair of doublets in the downfield region of 7.0-7.5 ppm, characteristic of aromatic protons. libretexts.orgwisc.edu

Cyclohexyl Protons: The protons on the cyclohexane ring will have complex signals in the aliphatic region (typically 1.0-2.0 ppm). The single proton on the carbon directly attached to the benzene ring (the benzylic methine proton) will be the most downfield of this group, likely appearing as a multiplet due to coupling with its neighbors.

Ethyl Group Protons: An ethyl group (-CH₂CH₃) gives a characteristic pattern. savemyexams.com The CH₂ protons will appear as a quartet (split by the three neighboring CH₃ protons, following the n+1 rule), and the CH₃ protons will appear as a triplet (split by the two neighboring CH₂ protons). docbrown.info

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Reference |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet (or two doublets) | libretexts.org |

| Ethyl (CH₂) | ~2.6 | Quartet (q) | savemyexams.comdocbrown.info |

| Cyclohexyl (Benzylic CH) | ~2.5 | Multiplet (m) | |

| Cyclohexyl (other CH₂) | 1.0 - 2.0 | Multiplet (m) | docbrown.info |

| Ethyl (CH₃) | ~1.2 | Triplet (t) | savemyexams.comdocbrown.info |

¹³C NMR and Advanced NMR Techniques for Carbon Skeleton Confirmationipb.pt

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for a count of the non-equivalent carbons in the molecule. libretexts.org

For this compound, assuming free rotation and conformational averaging, one would expect to see distinct signals for:

Aromatic Carbons: Four signals for the six benzene ring carbons. The two carbons bonded to the alkyl substituent (ipso-carbons) and the carbon at the opposite position (para-carbon) will have unique shifts, while the remaining four ortho- and meta-carbons will appear as two signals due to symmetry. openstax.orgdocbrown.info These signals typically appear between 110-150 ppm. openstax.org

Cyclohexyl Carbons: Signals for the carbons of the cyclohexane ring. The carbon attached to the benzene ring will be the most downfield of this set.

Ethyl Carbons: Two distinct signals for the CH₂ and CH₃ carbons.

| Carbon Environment | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic C (Substituted) | 130 - 150 | openstax.orgdocbrown.info |

| Aromatic C-H | 110 - 130 | openstax.orgdocbrown.info |

| Cyclohexyl & Ethyl CH/CH₂ | 25 - 50 | libretexts.org |

| Ethyl CH₃ | 10 - 20 | libretexts.org |

Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which greatly aids in the definitive assignment of each signal and the confirmation of the carbon skeleton. bhu.ac.inlibretexts.org

Single Crystal X-ray Diffraction (SCXRD) and Crystallographic Analysisipb.ptfzu.cznih.govnih.govbeilstein-journals.org

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. fzu.cznih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate a three-dimensional map of the electron density within the crystal's unit cell, from which the precise positions of all atoms can be determined. fzu.cz

For an analogue of this compound, an SCXRD analysis would provide unambiguous data on:

Molecular Conformation: It would confirm the exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the rotational conformation of the ethyl group. It is highly likely that the cyclohexane would be in a chair conformation with the bulky phenyl and ethyl groups in equatorial positions to minimize steric strain.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice, providing insight into non-covalent interactions like van der Waals forces or π-π stacking between benzene rings of adjacent molecules. fzu.cz

While obtaining a suitable single crystal can be challenging, the data from SCXRD is considered the "gold standard" for structural elucidation. nih.gov High-pressure SCXRD studies on related aromatic systems have also been used to investigate how physical compression affects intermolecular distances and electronic properties. esrf.fr

Determination of Crystal System and Space Group

For instance, studies on related structures, like derivatives of 1,3,5-trisubstituted 2,4,6-triethylbenzene, have shown how different substitution patterns influence the resulting crystal symmetry. rsc.org The conformation of the cyclohexyl ring, typically a chair conformation, and its orientation relative to the benzene ring are key determinants of the crystal packing. Theoretical studies on compounds like 4-(4-hexylcyclohexyl)isothiocyanatobenzene indicate that the trans isomer in an equatorial-equatorial conformation is the most energetically stable, a factor that profoundly influences the crystal structure. researchgate.net

Table 1: Crystallographic Data for Selected Analogues

| Compound/Analogue | Crystal System | Space Group | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| trans-1,4-Biphenylcyclohexane | Orthorhombic | Pbca | The phenyl group is attached equatorially to the cyclohexane ring. | researchgate.net |

| Benzene | Orthorhombic | Pbca | A fundamental aromatic structure for comparison. | nih.gov |

| 1,3,5-Tris(4-bromophenoxy)-2,4,6-triethylbenzene | Monoclinic | P2₁/c | Exhibits an aab arrangement of the halogenophenoxy groups (two oriented on one side of the central ring, one on the other). | rsc.org |

Analysis of Intermolecular Interactions (e.g., C-H···π, π-π Stacking)

The crystal packing of these analogues is stabilized by a network of weak intermolecular interactions. C-H···π interactions, where a hydrogen atom from a cyclohexyl or ethyl group interacts with the electron-rich π-system of a benzene ring, are particularly significant. nih.govmit.edu These interactions, though weak, are numerous and collectively play a crucial role in the cohesion of the crystal lattice. researchgate.netrsc.org The geometry of these interactions is a critical factor, with a preference for multiple C-H bonds aligning with the π-system. nih.gov

π-π stacking interactions, which occur between parallel aromatic rings, are another key stabilizing force. The energetics of these interactions are influenced by electrostatic and van der Waals forces. rug.nl In analogues of this compound, the relative orientation of the benzene rings (e.g., face-to-face or offset) determines the strength of the π-π stacking. rug.nl In some complex substituted benzene derivatives, these interactions, along with C-H···O and halogen bonds, dictate the formation of specific supramolecular structures like molecular dimers. rsc.org

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comrsc.org By mapping properties onto this surface, researchers can identify the specific atoms involved in interactions and the relative strength of these contacts. For derivatives of benzene and related compounds, Hirshfeld analysis highlights the prevalence of H···H, C-H···π, and other weak interactions that govern the molecular assembly. mdpi.comresearchgate.net

This analysis allows for the generation of two-dimensional fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For example, the analysis can distinguish and quantify the contributions of hydrogen bonding versus van der Waals forces. mdpi.com Energy framework calculations, often performed in conjunction with Hirshfeld analysis, provide a visual representation of the interaction energies between molecules in the crystal, illustrating the topology and strength of the packing in terms of electrostatic, dispersion, and total energy frameworks.

Table 2: Summary of Hirshfeld Surface Analysis Findings for Related Structures

| Interaction Type | Typical Contribution | Significance | Reference(s) |

|---|---|---|---|

| H···H Contacts | Often the largest contributor to the surface area. | Indicates the importance of van der Waals forces in crystal packing. | researchgate.net |

| C-H···π Contacts | Visible as distinct regions on the dnorm surface. | Crucial for the stabilization of the crystal lattice in aromatic-aliphatic systems. | mdpi.comresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and structural elucidation of volatile and semi-volatile organic compounds like this compound. thermofisher.comspectroinlets.com The gas chromatograph separates the compound from any impurities, after which the mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. etamu.edu

For this compound (C₁₄H₂₀), the molecular weight is approximately 188.31 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 188. creative-proteomics.com The fragmentation pattern is highly informative for structure determination. The fragmentation of this compound is expected to be a composite of the patterns seen for its constituent parts: an ethylbenzene moiety and a cyclohexane ring.

The most characteristic fragmentation would involve benzylic cleavage, which is the cleavage of the bond between the benzene ring and the cyclohexyl group, or the bond within the ethyl group. The loss of an ethyl group (C₂H₅, 29 Da) is less likely than the cleavage at the benzylic position of the ethyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), a hallmark of ethylbenzene and other alkylbenzenes. docbrown.infopearson.com Fragmentation of the cyclohexane ring can also occur, leading to a series of peaks separated by 14 mass units (CH₂ groups). arizona.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes | Reference(s) |

|---|---|---|---|---|

| 188 | [C₁₄H₂₀]⁺ | Molecular Ion (M⁺) | Represents the intact ionized molecule. | creative-proteomics.com |

| 105 | [C₈H₉]⁺ | [C₆H₅CHCH₃]⁺ | Loss of the cyclohexyl group via benzylic cleavage. | docbrown.info |

| 91 | [C₇H₇]⁺ | Tropylium ion | Formed by cleavage of the ethyl group's C-C bond and rearrangement. A very stable and typically abundant ion for alkylbenzenes. | docbrown.infopearson.comnist.gov |

Compound Names Mentioned

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-Tris(2-bromophenoxy)-2,4,6-triethylbenzene |

| 1,3,5-Tris(4-bromophenoxy)-2,4,6-triethylbenzene |

| 4-(4-Hexylcyclohexyl)isothiocyanatobenzene |

| Benzene |

| trans-1,4-Biphenylcyclohexane |

Reaction Chemistry and Derivatization Pathways of 4 Ethylcyclohexyl Benzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of (4-ethylcyclohexyl)benzene is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to the functionalization of aromatic compounds. The (4-ethylcyclohexyl) group, being an alkyl substituent, influences both the rate of reaction and the regioselectivity of the substitution.

Alkyl groups are known to be activating groups and ortho, para-directors in electrophilic aromatic substitution. This directing effect is a consequence of the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. The stability is particularly enhanced when the electrophile attacks the ortho or para positions relative to the alkyl substituent.

However, the steric bulk of the 4-ethylcyclohexyl group can influence the ratio of ortho to para products. Due to steric hindrance, the attack at the less hindered para position is often favored over the ortho positions, which are in closer proximity to the bulky substituent.

Halogenation of this compound involves the introduction of a halogen atom (typically chlorine or bromine) onto the benzene ring. This reaction is generally carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). The catalyst polarizes the halogen molecule, generating a more potent electrophile.

Given the ortho, para-directing nature of the 4-ethylcyclohexyl group, halogenation is expected to yield a mixture of 1-halo-2-(4-ethylcyclohexyl)benzene (ortho product) and 1-halo-4-(4-ethylcyclohexyl)benzene (para product). Due to the significant steric hindrance posed by the ethylcyclohexyl group, the para isomer is anticipated to be the major product.

Table 1: Predicted Products of Halogenation of this compound

| Reactant | Reagents | Major Product | Minor Product |

| This compound | Br₂, FeBr₃ | 1-Bromo-4-(4-ethylcyclohexyl)benzene | 1-Bromo-2-(4-ethylcyclohexyl)benzene |

| This compound | Cl₂, FeCl₃ | 1-Chloro-4-(4-ethylcyclohexyl)benzene | 1-Chloro-2-(4-ethylcyclohexyl)benzene |

Nitration of this compound is typically achieved by treating the compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is predicted to yield primarily 1-(4-ethylcyclohexyl)-4-nitrobenzene, with a smaller amount of 1-(4-ethylcyclohexyl)-2-nitrobenzene being formed.

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is commonly accomplished by reacting this compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). The electrophile in this reaction is SO₃. Similar to nitration, the major product is expected to be 4-(4-ethylcyclohexyl)benzenesulfonic acid. Sulfonation is a reversible process; the sulfonic acid group can be removed by treatment with hot, dilute aqueous acid.

Table 2: Predicted Products of Nitration and Sulfonation of this compound

| Reaction | Reagents | Major Product |

| Nitration | conc. HNO₃, conc. H₂SO₄ | 1-(4-Ethylcyclohexyl)-4-nitrobenzene |

| Sulfonation | fuming H₂SO₄ (SO₃, H₂SO₄) | 4-(4-Ethylcyclohexyl)benzenesulfonic acid |

Further alkylation or acylation of this compound can be achieved through Friedel-Crafts reactions.

Friedel-Crafts Alkylation involves reacting the substrate with an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Since the 4-ethylcyclohexyl group activates the ring, the product of the initial synthesis is more reactive than benzene itself, which can lead to polyalkylation. This lack of control can be a significant drawback. Furthermore, the carbocation intermediates in Friedel-Crafts alkylation are prone to rearrangement, which can lead to a mixture of products.

Friedel-Crafts Acylation , on the other hand, is the reaction of this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst. This reaction introduces an acyl group (-COR) to the aromatic ring. A key advantage of acylation is that the resulting ketone product is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the acyl group. This prevents polyacylation. The primary product would be 1-(4-(4-ethylcyclohexyl)phenyl)ethan-1-one if acetyl chloride is used. The ketone can then be reduced to an alkyl group if desired, providing a more controlled route to the synthesis of certain dialkylbenzene derivatives.

Reactions Involving the Cyclohexyl Moiety

The cyclohexyl portion of this compound can also undergo chemical transformations, although the reaction conditions are generally distinct from those that affect the aromatic ring.

Oxidation of the cyclohexyl group in alkylbenzenes can occur under specific conditions. A notable industrial process involves the oxidation of the related compound, cyclohexylbenzene (B7769038). This process begins with the oxidation of cyclohexylbenzene to form cyclohexylbenzene hydroperoxide. This hydroperoxide can then be cleaved under acidic conditions to yield phenol (B47542) and cyclohexanone. It is plausible that this compound could undergo a similar reaction sequence.

Reduction of the aromatic ring in this compound can be accomplished under more forcing conditions than those required for the reduction of simple alkenes. Catalytic hydrogenation using hydrogen gas at high pressure and temperature with a catalyst such as nickel, platinum, or palladium will reduce the benzene ring to a cyclohexane (B81311) ring, yielding (4-ethylcyclohexyl)cyclohexane.

A milder method for the partial reduction of the benzene ring is the Birch reduction. This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. The Birch reduction of this compound would be expected to yield a non-conjugated diene, specifically 1-(4-ethylcyclohexyl)cyclohexa-1,4-diene.

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagents | Expected Product |

| Oxidation (analogous to cyclohexylbenzene) | 1. O₂; 2. H⁺ | Phenol and 4-ethylcyclohexanone |

| Catalytic Hydrogenation (of benzene ring) | H₂, Ni, high temp & pressure | (4-Ethylcyclohexyl)cyclohexane |

| Birch Reduction (of benzene ring) | Na, NH₃ (l), EtOH | 1-(4-Ethylcyclohexyl)cyclohexa-1,4-diene |

The chemical literature does not extensively report on the ring-opening or rearrangement reactions specifically involving the cyclohexyl moiety of this compound under typical laboratory conditions. The cyclohexane ring is generally stable and does not readily undergo ring-opening or skeletal rearrangement unless subjected to high temperatures or specific catalytic processes, which are not common derivatization pathways for this compound.

Derivatization Strategies for Analytical Enhancement and Functional Group Interconversion

Derivatization is a crucial technique in analytical chemistry, employed to modify a compound to enhance its suitability for a particular analytical method, such as gas chromatography-mass spectrometry (GC-MS). youtube.comlibretexts.org For this compound, derivatization can improve volatility, thermal stability, and chromatographic separation, as well as introduce specific functionalities for enhanced detection. libretexts.orgyoutube.com Functional group interconversion, a cornerstone of synthetic organic chemistry, allows for the transformation of one functional group into another, paving the way for the synthesis of a wide array of derivatives with tailored properties.

Analytical Derivatization:

While this compound is amenable to direct analysis by GC-MS, derivatization becomes essential when aiming to introduce functional groups that can be more readily detected or that alter the fragmentation pattern in mass spectrometry for structural elucidation. Common derivatization strategies that could be applied to derivatives of this compound containing suitable functional groups (e.g., hydroxyl or amino groups introduced through prior reactions) include:

Silylation: This process involves the replacement of active hydrogen atoms in functional groups like hydroxyls or amines with a trimethylsilyl (B98337) (TMS) group. libretexts.org Silylation significantly increases the volatility and thermal stability of the compound, making it more suitable for GC analysis. libretexts.org

Acylation: The introduction of an acyl group can improve the chromatographic properties of compounds. libretexts.org

Alkylation: This method adds an alkyl group to enhance volatility and stability. libretexts.org

These techniques are particularly useful for analyzing metabolites or degradation products of this compound that may contain polar functional groups.

Functional Group Interconversion:

The this compound scaffold can be modified through various functional group interconversions. These transformations can target either the aromatic ring or the cyclohexyl moiety, depending on the reaction conditions.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Oxidation of Ethyl Group | KMnO₄, heat or Na₂Cr₂O₇/H₂SO₄ | Carboxylic Acid |

| Halogenation of Benzene Ring | Br₂/FeBr₃ or Cl₂/AlCl₃ | Bromo- or Chloro- substituent |

| Nitration of Benzene Ring | HNO₃/H₂SO₄ | Nitro- substituent |

| Dehydrogenation of Cyclohexyl Ring | Pd/C or Pt/C, heat | Phenyl Group |

These interconversions serve as foundational steps for creating a diverse library of derivatives from this compound, each with potentially unique physical, chemical, and biological properties.

Exploration of Novel Reaction Pathways and Catalytic Transformations

Research into the reaction chemistry of this compound and related structures continues to uncover novel synthetic routes and catalytic processes. These investigations are aimed at developing more efficient and selective methods for synthesizing valuable derivatives and understanding the fundamental reactivity of this class of compounds.

Oxidation Reactions:

The benzylic position of the ethyl group on the benzene ring is susceptible to oxidation. The use of strong oxidizing agents can convert the ethyl group into a carboxylic acid, yielding 4-(cyclohexyl)benzoic acid. This transformation provides a key intermediate for the synthesis of esters, amides, and other acid derivatives.

Electrophilic Aromatic Substitution:

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The ethylcyclohexyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to this substituent.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring, primarily at the positions ortho to the ethylcyclohexyl group. chemguide.co.ukresearchgate.net

Halogenation: The reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the corresponding halogenated derivatives, again with a preference for ortho substitution. libretexts.org

Catalytic Dehydrogenation:

The cyclohexyl ring can be aromatized to a phenyl ring through catalytic dehydrogenation. This transformation is typically achieved by heating the compound in the presence of a noble metal catalyst such as palladium or platinum on a carbon support. google.com This reaction converts this compound into 4-ethylbiphenyl.

| Reaction Type | Catalyst/Reagents | Key Transformation | Potential Product(s) |

| Benzylic Oxidation | Potassium Permanganate | -CH₂CH₃ → -COOH | 4-(Cyclohexyl)benzoic acid |

| Aromatic Nitration | Nitric Acid/Sulfuric Acid | Ar-H → Ar-NO₂ | 1-Ethyl-4-nitro-2-(cyclohexyl)benzene |

| Aromatic Halogenation | Bromine/Iron(III) Bromide | Ar-H → Ar-Br | 1-Ethyl-4-bromo-2-(cyclohexyl)benzene |

| Catalytic Dehydrogenation | Palladium on Carbon | Cyclohexyl → Phenyl | 4-Ethylbiphenyl |

The exploration of these and other reaction pathways, including novel catalytic systems, is crucial for expanding the synthetic utility of this compound and enabling the creation of new molecules with desired functionalities.

Applications in Advanced Materials Science Based on 4 Ethylcyclohexyl Benzene Scaffolds

Polymeric Materials and Additives

The (4-Ethylcyclohexyl)benzene scaffold is also utilized in the synthesis of specialized polymeric materials, particularly for applications within liquid crystal technologies. Polystyrene derivatives modified with 4-(trans-4-ethylcyclohexyl)phenol (B1353535) as a side group have been developed as alignment layers for liquid crystal cells nih.gov.

In this application, the comb-like polymer, where the ethylcyclohexyl-containing moieties extend from the main polymer chain, is coated onto the inner surfaces of the display glass. These side groups create a surface that promotes a uniform and stable vertical alignment of the liquid crystal molecules within the cell nih.gov. Research has shown that a stable vertical orientation is achieved when the polymer contains 15 mol% or more of these 4-(trans-4-ethylcyclohexyl)phenoxymethyl side groups nih.gov.

The incorporation of this side group also affects the thermal properties of the polymer. The glass transition temperature (Tg), which marks the transition from a rigid glassy state to a more rubbery state, is influenced by the molar content of the side group.

Table 2: Glass Transition Temperature (Tg) of PECH# Copolymers

| Copolymer | Molar Content of (4-trans-4-ethylcyclohexyl)phenoxymethyl Side Group (%) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| PECH20 | 20 | 113.5 |

| PECH | 100 | 87.2 |

This interactive table shows the effect of increasing the molar content of the liquid crystal-like side group on the glass transition temperature of the polystyrene derivative, based on data from a 2021 study. nih.gov

Optoelectronic Material Development

The primary optoelectronic application for materials derived from this compound is in light modulation devices, specifically LCDs. The ability of these liquid crystals to change their orientation in response to an electric field allows for the controlled passage of light, which is the fundamental principle of an LCD pixel.

These materials are crucial components in various display modes, including:

Twisted Nematic (TN) and Super-Twisted Nematic (STN) Displays : These common display types rely on the ability of the liquid crystal layer to twist the polarization of light. The optical and elastic properties conferred by the ethylcyclohexyl-benzene core are essential for achieving the desired twist and fast electro-optical response google.com.

Polymer Dispersed Liquid Crystals (PDLC) : In PDLC films, droplets of liquid crystal are dispersed within a polymer matrix. These films can be switched from an opaque, light-scattering state to a transparent state by applying a voltage. The low viscosity and good miscibility of ethylcyclohexyl-benzene derivatives make them suitable for such applications.

Role as Intermediates in Advanced Chemical Synthesis

This compound and its simple derivatives are critical intermediates in the multi-step synthesis of more complex molecules used in advanced materials. The core structure provides the foundational shape and physical characteristics, which are then functionalized to create a target molecule with specific electronic properties.

It serves as a precursor for synthesizing the complex molecules that exhibit liquid crystalline properties nbinno.com. The synthesis process often involves adding functional groups to the benzene (B151609) ring to control the dielectric anisotropy. For example, isothiocyanate groups (-NCS) can be introduced to create compounds like 4-(4-alkyl-cyclohexyl) benzene isothiocyanates, which are components of nematic mixtures with positive dielectric anisotropy researchgate.net. The high purity of these intermediates is crucial, as impurities can significantly degrade the performance of the final liquid crystal mixture, leading to issues like reduced brightness or slower response times in displays nbinno.com.

Environmental Fate and Occurrence Studies of 4 Ethylcyclohexyl Benzene Analogs

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physical and chemical properties, including water solubility, vapor pressure, and its affinity for organic carbon. For analogs like benzene (B151609) and ethylbenzene (B125841), these properties dictate their partitioning between air, water, soil, and sediment.

Analogs of (4-Ethylcyclohexyl)benzene are common environmental contaminants primarily due to their widespread use in industrial processes and as components of petroleum products.

Water: Benzene and ethylbenzene are frequently detected in groundwater and surface water. Contamination often results from leaking underground storage tanks, industrial discharges, and spills of gasoline and other fuels. nih.gov For instance, in the United States, ethylbenzene has been found in over 4% of surface water samples and 11% of groundwater samples at National Priority List sites. nih.gov Given its structure, this compound would exhibit lower water solubility than benzene, suggesting it would be less mobile in water but could still be present in contaminated aquatic systems.

Soil and Sediment: Spills, leaking storage tanks, and landfill leachate are significant sources of soil contamination for benzene derivatives. nih.gov Due to its higher molecular weight and nonpolar character compared to benzene, this compound is expected to have a stronger tendency to adsorb to organic matter in soil and sediments. This would reduce its mobility but increase its persistence in the solid phase.

Air: Volatile organic compounds (VOCs) like benzene and ethylbenzene are released into the atmosphere from vehicle exhaust, industrial emissions, and evaporation from contaminated sites. nih.gov Tobacco smoke is also a major contributor to indoor air concentrations. nih.gov While this compound is less volatile than its simpler analogs, it can still enter the atmosphere, particularly from industrial sources.

The partitioning of a compound between the gas phase and a liquid or solid phase is critical to its environmental fate.

Volatilization: The tendency of a chemical to move from water or soil into the air is a key dispersal mechanism. Volatilization is significant for lower-molecular-weight, volatile compounds. This compound, being a larger molecule than benzene, is expected to have a lower vapor pressure and Henry's Law constant, making it less volatile. However, volatilization from surface waters and moist soils can still be an important environmental transport process.

Adsorption: The process of adhering to particles of soil, sediment, or dust is known as adsorption. This process is particularly important for hydrophobic (water-repelling) compounds. The presence of both a benzene ring and a cyclohexane (B81311) ring makes this compound a nonpolar, hydrophobic molecule. This structure suggests a strong affinity for organic carbon, leading to significant adsorption onto soil and sediment particles. This is supported by studies on various benzene derivatives, where adsorption increases with increasing alkyl substitution and hydrophobicity. Materials like activated carbon have shown high adsorption capacities for both benzene and cyclohexane. nih.gov Similarly, modified glass fibers have demonstrated enhanced adsorption of volatile benzene series compounds. epa.gov

Table 1: Comparative Adsorption Characteristics of Benzene and Cyclohexane on Various Adsorbents

| Adsorbent | Adsorbate | Key Finding | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Benzene, Cyclohexane | Adsorption capacity is complex and depends on the micropore structure of the MOF, not just surface area. DUT-4 showed high capacity for benzene, while MIL-101(Cr) was high for cyclohexane. | nih.gov |

| Hyper-crosslinked Polymer (HCP) | Benzene | An HCP with high surface area and a hydrophobic nature showed good benzene adsorption (133 mg g−1). | mdpi.com |

| Ordered Mesoporous Carbon (OMC) | Benzene, Cyclohexane | Diffusion rate constants were almost twice as high in OMC compared to microporous activated carbon. | mdpi.com |

Degradation Pathways in Environmental Systems

Once released into the environment, this compound and its analogs are subject to various degradation processes that transform them into other chemicals. These processes include biodegradation by microorganisms and chemical reactions like phototransformation.

Microbial degradation is a primary pathway for the breakdown of many organic pollutants.

Aerobic Biodegradation: In the presence of oxygen, microorganisms can effectively degrade alkylated aromatic and alicyclic hydrocarbons. For long-chain n-alkylbenzenes and n-alkylcyclohexanes, the typical degradation pathway involves the initial oxidation of the terminal methyl group of the alkyl side chain to a carboxylic acid, followed by β-oxidation. nih.gov For this compound, aerobic degradation would likely be initiated by microbial enzymes (dioxygenases) attacking either the aromatic ring to form a dihydrodiol, or by oxidation of the ethyl group. Studies on similar compounds suggest that alkyl-substitution can either accelerate or hinder biodegradation depending on the specific structure and the microbial consortia present. mdpi.com

Anaerobic Biodegradation: In environments lacking oxygen, such as deep groundwater and sediments, biodegradation is significantly slower and follows different mechanisms. While benzene itself is known to be degradable under anaerobic conditions, the process is often slow and requires specific electron acceptors like nitrate (B79036) or sulfate. For alkylated analogs like toluene, a common anaerobic activation step is the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by the enzyme benzylsuccinate synthase. A similar mechanism could potentially initiate the anaerobic degradation of this compound at the ethyl group, although this specific pathway has not been documented. Studies on n-alkylcyclohexanes have shown that under aerobic conditions, the cyclohexane ring can be transformed into benzoic acid, which is then further degraded. nih.gov

Chemical degradation in the environment can also occur through reactions with sunlight (phototransformation) or water (hydrolysis).

Phototransformation: In the atmosphere, organic compounds are primarily degraded by reacting with hydroxyl (OH) radicals produced by photochemical processes. The atmospheric lifetime of a compound is determined by its reaction rate with these radicals. For an analog, 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH), its predicted atmospheric lifetime based on reaction with OH radicals is very short, on the order of hours. copernicus.org this compound is also expected to undergo atmospheric phototransformation, leading to its removal from the air. In aquatic systems, direct photolysis (breakdown by direct absorption of sunlight) can also occur, although its significance depends on the compound's ability to absorb UV light.

Hydrolysis: Hydrolysis is a chemical reaction with water. The chemical structure of this compound, consisting of stable aromatic and saturated rings and carbon-carbon bonds, makes it resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Emerging Research Directions and Unexplored Avenues for 4 Ethylcyclohexyl Benzene Research

Development of Novel Synthetic Methodologies

The classical synthesis of (4-Ethylcyclohexyl)benzene typically involves Friedel-Crafts alkylation of benzene (B151609) with a suitable ethylcyclohexyl derivative. However, this method often suffers from drawbacks such as the use of hazardous catalysts, low selectivity, and the formation of polysubstituted byproducts. Future research is increasingly directed towards overcoming these limitations through the development of more efficient and selective catalytic systems.

One promising avenue is the exploration of hydroalkylation of benzene with ethylcyclohexene or related precursors over solid acid catalysts , such as zeolites. This approach offers several advantages, including catalyst reusability, reduced corrosion, and improved process safety. Research in this area could focus on optimizing catalyst properties, such as acidity and pore structure, to maximize the yield and selectivity of the desired para-isomer. The hydroalkylation of benzene to cyclohexylbenzene (B7769038) has been demonstrated over various catalysts, and similar principles can be applied and refined for the synthesis of its ethyl-substituted counterpart.

Another area of interest lies in the development of novel catalytic systems for the direct C-H alkylation of benzene . While challenging, this approach would represent a highly atom-economical route to this compound. Research could explore transition-metal-catalyzed reactions that enable the selective functionalization of benzene's C-H bonds with an ethylcyclohexyl group.

| Synthetic Approach | Potential Advantages | Research Focus |

| Hydroalkylation over Solid Acid Catalysts | Catalyst reusability, reduced waste, improved safety | Catalyst design (e.g., zeolites), optimization of reaction conditions (temperature, pressure) |

| Direct C-H Alkylation | High atom economy, reduced number of synthetic steps | Development of novel transition-metal catalysts, understanding reaction mechanisms |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to characterize this compound, advanced methods can provide deeper insights into its structure and dynamics. Future research could employ a suite of sophisticated spectroscopic tools to build a more comprehensive understanding of this molecule.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. researchgate.netsemanticscholar.org A detailed analysis of the FTIR and Raman spectra of this compound can provide a unique "fingerprint" and offer information about the conformational isomers of the cyclohexyl ring and the nature of the benzene ring substitution. ijset.insciencehistory.orgwjarr.com

Furthermore, two-dimensional NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign all proton and carbon signals, which is particularly useful for complex derivatives of this compound. These advanced NMR methods can also provide insights into the through-bond and through-space interactions within the molecule.

| Spectroscopic Technique | Information Gained | Potential Research Application |

| FTIR Spectroscopy | Vibrational modes of functional groups | Identification of impurities and reaction byproducts |

| Raman Spectroscopy | Molecular fingerprint, skeletal vibrations | Complementary analysis to FTIR, studying intermolecular interactions |

| 2D NMR (COSY, HSQC) | Unambiguous assignment of proton and carbon signals | Structural elucidation of novel derivatives and reaction products |

Deepening Theoretical Understanding of Structure-Property Relationships

Computational chemistry offers a powerful lens through which to investigate the relationship between the molecular structure of this compound and its macroscopic properties. Density Functional Theory (DFT) is a particularly valuable tool for this purpose, enabling the calculation of a wide range of molecular properties with a good balance of accuracy and computational cost. essentialchemicalindustry.org

Future theoretical studies could focus on:

Conformational Analysis: A detailed DFT study could elucidate the potential energy surface of this compound, identifying the most stable conformations of the ethylcyclohexyl group and the rotational barrier around the bond connecting the two rings.

Electronic Properties: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's electronic behavior and its potential for use in organic electronic materials.

Spectroscopic Prediction: DFT can be used to predict vibrational frequencies (FTIR and Raman) and NMR chemical shifts, aiding in the interpretation of experimental spectra.

By combining theoretical calculations with experimental data, a more profound understanding of how subtle changes in the molecular structure of this compound influence its physical and chemical properties can be achieved.

Exploration of New Material Science Applications

The molecular architecture of this compound, featuring a rigid aromatic core and a flexible aliphatic ring, makes it an interesting building block for advanced materials. The most promising area for future applications appears to be in the field of liquid crystals .

Several studies have highlighted the use of cyclohexylbenzene derivatives in liquid crystal media. The presence of the cyclohexyl ring can influence the mesophase behavior, clearing points, and viscoelastic properties of liquid crystal mixtures. Future research could systematically investigate the incorporation of this compound and its derivatives into liquid crystal formulations to tune their properties for specific applications, such as in display technologies and smart windows. The development of hybrid molecular-colloidal liquid crystals also presents an exciting frontier.

Beyond liquid crystals, the potential of this compound as a component in organic electronic materials remains largely unexplored. While hexaarylbenzenes have shown promise in this area, the properties of simpler substituted benzenes are also of interest. Research could explore its use as a non-polar solvent or additive in organic semiconductor formulations or as a starting material for the synthesis of more complex, electronically active molecules.

| Application Area | Rationale | Research Direction |

| Liquid Crystals | Favorable molecular shape for inducing or modifying liquid crystalline phases | Synthesis and characterization of new liquid crystal materials incorporating the this compound moiety |

| Organic Electronics | Potential as a non-polar component or synthetic precursor | Investigation of its role in organic semiconductor blends and as a building block for novel organic electronic materials |

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally benign chemical processes, future research on this compound should prioritize the development of sustainable synthetic routes. The principles of green chemistry, which focus on waste prevention, atom economy, and the use of safer chemicals, provide a framework for this endeavor.

A key area for improvement is the replacement of traditional homogeneous catalysts, such as aluminum chloride in Friedel-Crafts reactions, with heterogeneous solid acid catalysts . As mentioned in the context of novel synthetic methodologies, solid acids like zeolites and acidic resins are more environmentally friendly due to their reusability and the simplification of product purification.

Furthermore, the exploration of biocatalytic methods for the synthesis of this compound presents a long-term, highly sustainable goal. While currently in its nascent stages for this specific compound, the use of enzymes to catalyze alkylation reactions could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Finally, a life cycle assessment of the entire production process of this compound, from raw material sourcing to final product, would be invaluable in identifying areas for improvement in terms of energy consumption and waste generation.

| Green Chemistry Approach | Benefit | Research Focus |

| Use of Solid Acid Catalysts | Catalyst recyclability, reduced waste, easier product separation | Development of highly active and selective solid acid catalysts for benzene alkylation |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources | Identification and engineering of enzymes for the synthesis of alkylated aromatic compounds |

| Life Cycle Assessment | Holistic view of environmental impact | Analysis of energy and material flows in current and future synthetic routes |

Q & A

Q. What are the primary synthetic routes for (4-Ethylcyclohexyl)benzene, and what catalysts or conditions optimize yield?

The synthesis of this compound derivatives often involves coupling reactions between cyclohexyl intermediates and aromatic precursors. For example, trans-4-Ethylcyclohexylbenzene can be synthesized via palladium-catalyzed cross-coupling of ethynylbenzene with 4-propylcyclohexylbenzene under inert conditions . Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or ethanol), and catalyst choice (e.g., Pd/C or Pd(PPh₃)₄). Yields exceeding 70% are achievable with rigorous exclusion of moisture and oxygen. Post-reaction purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Structural elucidation relies on a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., trans-configuration of cyclohexyl groups) .

- Gas Chromatography–Mass Spectrometry (GC–MS) : Used to verify molecular weight and detect impurities (e.g., benzonitrile byproducts) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles with <0.01 Å precision .

- Infrared (IR) Spectroscopy : Identifies functional groups like ethoxy or fluorinated substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks.

- Waste Disposal : Segregate halogenated byproducts (e.g., fluorinated derivatives) and dispose via certified hazardous waste services .

- Toxicological Monitoring : Biomarker analysis (e.g., urinary metabolites) is advised for chronic exposure studies, as ethylbenzene analogs exhibit neurotoxic potential .

Advanced Research Questions

Q. How does the substituent configuration (e.g., trans- vs. cis-4-ethylcyclohexyl) influence the compound’s reactivity in Diels-Alder reactions?

The steric bulk of the trans-4-ethylcyclohexyl group hinders electrophilic substitution at the benzene ring, favoring regioselective reactions at less sterically crowded positions. Computational modeling (DFT) predicts a 15–20% lower activation energy for trans-isomers compared to cis-configurations in cycloaddition reactions . Experimental validation involves kinetic studies under controlled temperatures (25–100°C) and monitoring via HPLC .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from impurities or dynamic molecular behavior (e.g., ring-flipping in cyclohexyl groups). Strategies include:

- Data Triangulation : Cross-validate NMR, GC–MS, and XRD results to identify outliers .

- Variable-Temperature NMR : Resolve overlapping signals by analyzing spectra at −40°C to 100°C .

- Statistical Error Analysis : Quantify uncertainties in crystallographic refinement using SHELXL’s weighting schemes .

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., with cytochrome P450 enzymes) .

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict redox behavior .

- QSAR Modeling : Correlate substituent parameters (e.g., logP, molar refractivity) with toxicity data from ATSDR reports .

Q. What experimental approaches identify and quantify byproducts in this compound synthesis?

- GC–MS with Headspace Sampling : Detect volatile byproducts (e.g., ethylbenzene or benzonitrile derivatives) at ppm levels .

- High-Resolution LC–MS : Resolve non-volatile impurities (e.g., hydroxylated intermediates) using C18 columns and ESI ionization .

- Isotopic Labeling : Track reaction pathways using ¹³C-labeled precursors to confirm mechanistic hypotheses .

Q. How can researchers design toxicological studies to assess chronic exposure risks of this compound?

- In Vivo Models : Administer the compound to rodents via oral gavage (0.1–100 mg/kg/day) and monitor hepatic/renal biomarkers over 90 days .

- In Vitro Assays : Use HepG2 cells to measure cytotoxicity (IC₅₀) and genotoxicity (Comet assay) .

- Dose-Response Modeling : Apply benchmark dose (BMD) software to extrapolate safe exposure thresholds for humans .

Q. What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?

Challenges include poor crystal growth due to flexible cyclohexyl groups. Solutions:

- Co-Crystallization : Add rigid co-formers (e.g., 4-(dimethylamino)benzohydrazide) to stabilize the lattice .

- Slow Evaporation : Use high-boiling solvents (e.g., DMF) and control humidity to slow nucleation .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.